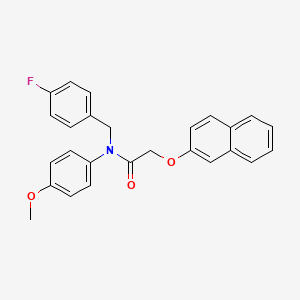

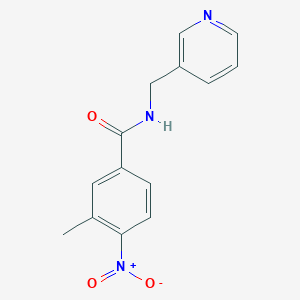

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide often involves complex reactions. For example, the synthesis of related compounds has been achieved through methods such as reacting diiodomethane with a phenol precursor, followed by treatment with tetrabutylammonium fluoride, and alkylation with fluoromethyl iodide (Zhang et al., 2005). Such methods indicate the intricate steps required to introduce specific functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide is characterized by the presence of specific functional groups and aromatic systems. For instance, studies on related compounds have described molecules that are almost planar, with specific configurations like the C=N double bond in a trans configuration, indicating the importance of molecular geometry in determining the compound's properties and reactivity (Yathirajan et al., 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the introduction of deuterium in place of hydrogen atoms has been shown to affect the metabolic stability of related compounds, thereby altering their chemical behavior in biological systems (Zhang et al., 2005). This highlights the impact of subtle molecular modifications on the chemical properties and reactivity of the compound.

Physical Properties Analysis

The physical properties of compounds like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, such as solubility, melting point, and crystallinity, are crucial for their application and handling. While specific data for this compound may not be readily available, analogs have been characterized in terms of their crystal structures and intermolecular interactions, providing insights into their solid-state properties and behavior (Tinant et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability under various conditions, are pivotal for understanding the behavior of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide. Research on similar compounds has explored aspects like nucleophilic substitution reactions, showcasing the reactivity patterns and chemical versatility of these molecules (Scribner et al., 1970).

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide and its analogs have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including [18F]FMDAA1106 and [18F]FEDAA1106, are used in positron emission tomography (PET) imaging to study the brain and other organs, providing insights into various physiological and pathological processes (Zhang et al., 2003).

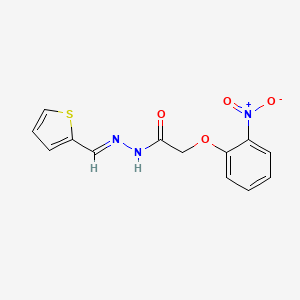

Co-Crystal Formation

Studies have explored the formation of co-crystals and salts with quinoline derivatives having an amide bond, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide. These co-crystals show potential applications in material science and drug formulation, due to their unique structural properties (Karmakar et al., 2009).

Nucleophilic Substitution Studies

Research on N-acetoxy-N-arylacetamides, which are structurally related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, has provided insights into their carcinogenic potential and reactivity. These studies have implications for understanding the biochemical pathways involved in cancer development and the mechanisms of drug action (Scribner et al., 1970).

Hydroxyl Protecting Group in Organic Synthesis

In organic synthesis, related compounds have been used as hydroxyl protecting groups. For example, (2-nitrophenyl)acetyl groups have been employed for the protection of hydroxyl functions in complex organic synthesis processes (Daragics & Fügedi, 2010).

Inhibition of Intramolecular Charge-Transfer in Dye Lasers

N-substituted 1,8-naphthalimide derivatives, which are related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, have been studied for their fluorescence and lasing efficiency. These studies are important for the development of new materials for dye lasers and photonic applications (Martin et al., 1996).

Effect on Glutathione Content and Activity

Related compounds have been studied for their effects on glutathione content and glutathione S-transferase activity, which are important for understanding the biochemical pathways in plants and potentially in developing herbicide antidotes (Gronwald et al., 1987).

Vascular Inflammation Imaging

Compounds like FEDAA1106 have been used in PET imaging to detect vascular inflammation, which is crucial in understanding and diagnosing cardiovascular diseases (Cuhlmann et al., 2014).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO3/c1-30-24-14-11-23(12-15-24)28(17-19-6-9-22(27)10-7-19)26(29)18-31-25-13-8-20-4-2-3-5-21(20)16-25/h2-16H,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGNDNRADBPGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)